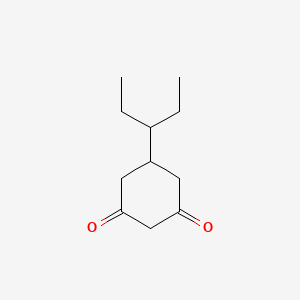

5-(Pentan-3-yl)cyclohexane-1,3-dione

Description

Overview of 1,3-Diketone Systems in Organic Chemistry

The 1,3-diketone functional group, also known as a β-diketone, is a cornerstone of organic chemistry. This structural motif consists of two carbonyl groups separated by a single carbon atom. This arrangement imparts unique chemical properties to the molecule, most notably the heightened acidity of the methylene (B1212753) protons situated between the two carbonyls. The resulting enolate ion is stabilized by resonance, which delocalizes the negative charge over the two oxygen atoms and the central carbon atom.

This inherent acidity and the ability to form stable enolates make 1,3-diketones exceptionally versatile intermediates in a multitude of organic transformations. They readily participate in reactions such as alkylations, acylations, and condensations, allowing for the construction of complex molecular architectures. Furthermore, 1,3-diketones exist in a tautomeric equilibrium between the diketo form and one or more enol forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the diketone framework.

Historical Development of Cyclohexane-1,3-dione Chemistry

The study of cyclohexane (B81311) derivatives has a rich history dating back to the late 19th and early 20th centuries, contributing significantly to the foundational principles of organic chemistry. The synthesis of the parent compound, cyclohexane-1,3-dione, and its derivatives has been a subject of investigation for well over a century. Early methods for their preparation often involved the cyclization of dicarboxylic acid derivatives.

A pivotal advancement in the synthesis of 1,3-diketones, including cyclic variants, was the advent of the Claisen condensation. This reaction, which involves the condensation of an ester with a ketone in the presence of a base, has become a classical and reliable method for constructing the 1,3-dicarbonyl system. Over the years, numerous modifications and alternative synthetic routes have been developed to improve yields, selectivity, and substrate scope for the preparation of substituted cyclohexane-1,3-diones.

Structural Significance of the 5-Substituted Cyclohexane-1,3-dione Scaffold

The introduction of a substituent at the 5-position of the cyclohexane-1,3-dione ring, as seen in 5-(pentan-3-yl)cyclohexane-1,3-dione, has profound implications for the molecule's properties and applications. This substitution pattern is a key feature in a variety of biologically active compounds, particularly in the agrochemical industry. A number of commercial herbicides are derivatives of 5-substituted cyclohexane-1,3-diones. These compounds often act by inhibiting specific enzymes in plants, leading to selective weed control.

Beyond their herbicidal activity, 5-substituted cyclohexane-1,3-diones are valuable building blocks in medicinal chemistry and the synthesis of natural products. researchgate.net The dicarbonyl functionality and the substituent at the 5-position provide multiple points for further chemical modification, enabling the creation of diverse molecular libraries for drug discovery programs. The specific nature of the 5-substituent can influence the molecule's lipophilicity, steric profile, and binding interactions with biological targets.

The pentan-3-yl group in the title compound is a branched alkyl substituent. In the context of the cyclohexane ring, this group can adopt different spatial orientations. The conformational preference of the pentan-3-yl group (axial versus equatorial) will be dictated by steric interactions with the rest of the ring, a key consideration in understanding its reactivity and biological activity.

Academic Research Landscape and Future Directions for this compound

While dedicated studies on this compound are limited, the broader field of 5-substituted cyclohexane-1,3-diones remains an active area of academic and industrial research. researchgate.netgoogle.comnih.govnbinno.comnih.govresearchgate.net Current research efforts are often focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists continue to explore more efficient, stereoselective, and environmentally friendly methods for the synthesis of these compounds. This includes the use of new catalysts and the development of one-pot reaction sequences.

Exploration of Biological Activity: The discovery of new herbicidal and pharmaceutical applications for this class of compounds is a major driver of research. This involves the synthesis of new derivatives and their screening for a wide range of biological activities.

Physicochemical Studies: A deeper understanding of the fundamental properties of these molecules, such as their tautomeric equilibria and conformational preferences, is crucial for rational drug and herbicide design.

Future research directions for compounds like this compound will likely involve its synthesis and evaluation as a potential agrochemical or as an intermediate for more complex, biologically active molecules. The branched nature of the pentan-3-yl group may impart unique properties compared to linear alkyl substituents, warranting further investigation.

Structure

3D Structure

Properties

CAS No. |

57641-84-6 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

5-pentan-3-ylcyclohexane-1,3-dione |

InChI |

InChI=1S/C11H18O2/c1-3-8(4-2)9-5-10(12)7-11(13)6-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

ARHIIRZQTUSYIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1CC(=O)CC(=O)C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 5 Pentan 3 Yl Cyclohexane 1,3 Dione

Tautomerism in 5-(Pentan-3-yl)cyclohexane-1,3-dione Systems

A fundamental characteristic of 1,3-dicarbonyl compounds is their ability to exist as a mixture of constitutional isomers in equilibrium, a phenomenon known as tautomerism. For this compound, this primarily involves the interconversion between the diketo and enol forms.

Keto-Enol Tautomerism and Equilibrium Studies

Cyclohexane-1,3-dione and its derivatives participate in a keto-enol tautomeric equilibrium, where a proton migrates from the α-carbon (C2) to one of the carbonyl oxygen atoms, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. organic-chemistry.org This process is dynamic, and the position of the equilibrium is sensitive to various factors, including the solvent, temperature, and the nature of substituents on the ring. researchgate.netresearchgate.net

The equilibrium involves the diketo form, this compound, and its enol tautomer, 3-hydroxy-5-(pentan-3-yl)cyclohex-2-en-1-one. Unlike acyclic β-dicarbonyls, the cyclic structure of cyclohexane-1,3-diones prevents the formation of a strong intramolecular hydrogen bond in the enol form. researchgate.net

Studies on analogous 1,3-dicarbonyl compounds show that the extent of enolization is highly dependent on the solvent. researchgate.net Polar, protic solvents that can engage in hydrogen bonding tend to stabilize the more polar diketo form, shifting the equilibrium in its favor. Conversely, non-polar solvents favor the enol tautomer. While specific equilibrium constants for this compound are not extensively documented, the general trend observed for related β-dicarbonyls provides a strong predictive framework.

Table 1: Effect of Solvent on the Keto-Enol Equilibrium of a Representative β-Diketone (Acetylacetone)

| Solvent | % Enol Form | % Keto Form |

| Water | 15 | 85 |

| Acetic Acid | 57 | 43 |

| Chloroform | 81 | 19 |

| Carbon Tetrachloride | 92 | 8 |

This table illustrates the general principle of solvent effects on keto-enol equilibria for a model β-diketone. The trend is applicable to cyclohexane-1,3-dione systems.

Influence of the 5-Pentan-3-yl Substituent on Tautomeric Preferences

The substituent at the C5 position of the cyclohexane-1,3-dione ring plays a crucial role in determining the tautomeric equilibrium. The pentan-3-yl group, a secondary alkyl group, influences the equilibrium through a combination of steric and electronic effects.

Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect. This property can influence the acidity of the α-protons and the stability of the conjugated system in the enol form.

Steric Effects: The bulk of the pentan-3-yl group can introduce steric strain, which may destabilize one tautomer relative to the other. thermofisher.com The substituent's preference for an equatorial position in the chair conformation of the cyclohexane (B81311) ring minimizes steric interactions. researchgate.net The precise impact on the keto-enol equilibrium depends on how these steric demands affect the planarity and stability of the enol's conjugated system versus the conformation of the diketo form. For some α-substituted β-dicarbonyls, bulky groups can destabilize the enol form due to steric hindrance. thermofisher.com However, for 5-substituted cyclohexanediones, the substituent is not directly attached to the enolizable center, and its effect is transmitted through the ring.

Nucleophilic and Electrophilic Reactivity at Dicarbonyl and Methylene (B1212753) Centers

The structure of this compound features multiple reactive sites. The carbonyl carbons are electrophilic, while the α-carbon (C2) is acidic, making its conjugate base, the enolate, a potent nucleophile. This dual reactivity is the basis for its participation in fundamental carbon-carbon bond-forming reactions. studycorgi.com

Reactivity in Aldol (B89426) Condensation Reactions

The enolate of this compound, generated by treatment with a base, can act as a nucleophile in Aldol-type reactions. masterorganicchemistry.com It can attack the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond. youtube.com The initial product is a β-hydroxy dicarbonyl compound, which can subsequently undergo dehydration, particularly under heating, to yield an α,β-unsaturated product. masterorganicchemistry.com

The general mechanism involves:

Enolate Formation: A base removes a proton from the active methylene group (C2) between the two carbonyls.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of an aldehyde.

Protonation: The intermediate alkoxide is protonated to give the aldol addition product.

Dehydration (Condensation): If heated, the aldol product eliminates a molecule of water to form a conjugated system.

While 1,3-diketones can undergo intermolecular aldol reactions, intramolecular versions are not feasible due to the high acidity of the methylene protons, which leads to the formation of a stable enolate that is less likely to self-condense. libretexts.org

Participation in Michael Addition Reactions

This compound is an effective Michael donor. wikipedia.org After deprotonation to form the stabilized enolate, it can undergo a conjugate addition (1,4-addition) to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.org This reaction is a versatile and widely used method for forming carbon-carbon bonds. wikipedia.orgscispace.com

The mechanism proceeds as follows:

Enolate Formation: A base abstracts a proton from the C2 position to form a nucleophilic enolate.

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor (e.g., an enone), pushing the π-electrons through the conjugated system to the oxygen atom.

Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl adduct.

This reaction is highly regioselective, with the new bond forming at the active methylene carbon of the cyclohexane-1,3-dione ring. organic-chemistry.org

Metal Coordination Chemistry of this compound Analogs

Cyclohexane-1,3-dione and its derivatives, typically in their enolate form, are excellent ligands for a variety of metal ions. The deprotonated enol tautomer acts as a bidentate chelating agent, coordinating to a metal center through its two oxygen atoms. This chelation forms a stable six-membered ring with the metal ion.

The inhibitory properties of some cyclohexane-1,3-dione derivatives in biological systems are attributed to their ability to chelate metal ions, such as the ferrous ion (Fe²⁺), in the active sites of enzymes. The coordination chemistry of these compounds has been studied with various transition metals, including copper(II), zinc(II), and nickel(II). The resulting metal complexes often exhibit distinct geometries and electronic properties depending on the metal ion and the specific substituents on the cyclohexane-1,3-dione ligand.

Redox Chemistry Involving the 1,3-Dione Moiety

The 1,3-dione moiety in this compound can participate in redox reactions, although this aspect of its chemistry is less explored than its coordination chemistry. The carbon atom at the 2-position, situated between the two carbonyl groups, is activated and can be a site for both oxidation and reduction reactions.

Furthermore, the carbonyl groups themselves can be subject to reduction. For instance, selective hydrogenation of the aromatic ring of resorcinol (B1680541) is a common method to synthesize 1,3-cyclohexanedione (B196179), indicating that the dione (B5365651) functionality is relatively stable to certain reducing conditions. researchgate.net Conversely, under more forcing conditions, the carbonyl groups can be reduced to alcohols. The redox potential of the 1,3-dione moiety can be influenced by the nature of the substituent at the 5-position.

Other Significant Reaction Pathways, including Hydroalkylation and Ring Expansion

Beyond chelation and redox chemistry, this compound is expected to undergo other significant reactions characteristic of cyclic 1,3-diones.

Ring Expansion: Substituted cyclohexane-1,3-diones can serve as precursors for the synthesis of larger ring systems through ring expansion reactions. These transformations can be prompted by various reagents and conditions. For example, reactions involving diazomethane (B1218177) with cyclic ketones can lead to ring expansion. While not specifically documented for this compound, related structures like 2,2-disubstituted indan-1,3-diones have been shown to undergo novel ring cyclization-expansion reactions to form eight- and nine-membered nitrogen-containing rings. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 5 Pentan 3 Yl Cyclohexane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic compounds. For 5-(Pentan-3-yl)cyclohexane-1,3-dione, NMR analysis reveals the compound predominantly exists in its more stable enol form, a common characteristic of β-diketones due to the formation of a conjugated system stabilized by a strong intramolecular hydrogen bond. nih.govacs.org The equilibrium between the keto and enol forms is slow on the NMR timescale, meaning signals for both tautomers can potentially be observed. mdpi.comnih.gov

¹H NMR Spectroscopic Analysis of Proton Environments

The proton NMR spectrum provides information about the different proton environments within the molecule. The analysis of the major enol tautomer of this compound is predicted to show distinct signals corresponding to the enolic hydroxyl group, the vinylic proton, the cyclohexane (B81311) ring protons, and the protons of the pentan-3-yl substituent.

Enolic Hydroxyl Proton (-OH): A characteristic, highly deshielded signal is expected far downfield, typically in the range of 12-16 ppm. This significant downfield shift is a result of the strong intramolecular hydrogen bond within the six-membered ring formed by the enol tautomer.

Vinylic Proton (=CH-): A singlet corresponding to the proton at the C2 position is anticipated around 5.0-5.5 ppm.

Cyclohexane Ring Protons: The protons on the cyclohexane ring (at C4, C5, and C6) would present complex splitting patterns. The proton at C5, being adjacent to the bulky pentan-3-yl group, would appear as a multiplet. The methylene (B1212753) protons at C4 and C6 are diastereotopic and would likely appear as complex multiplets in the aliphatic region.

Pentan-3-yl Group Protons: This substituent would show a methine proton signal as a multiplet, coupled to the adjacent methylene groups. The four methylene protons would likely appear as a complex multiplet, while the six methyl protons are expected to produce a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Enol Form)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Enolic OH | 12.0 - 16.0 | Broad Singlet |

| Vinylic H (C2-H) | 5.0 - 5.5 | Singlet |

| Ring CH (C5-H) | 2.5 - 3.0 | Multiplet |

| Ring CH₂ (C4-H, C6-H) | 2.2 - 2.6 | Multiplet |

| Pentyl CH | 1.8 - 2.2 | Multiplet |

| Pentyl CH₂ | 1.2 - 1.6 | Multiplet |

¹³C NMR Spectroscopic Analysis of Carbon Skeletons

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For the enol form of this compound, distinct signals are predicted for the carbonyl, vinylic, and aliphatic carbons.

Carbonyl Carbon (C=O): A signal for the remaining carbonyl group is expected in the highly downfield region of 190-200 ppm.

Enolic Carbons (HO-C=C): Two signals characterize the enol system. The carbon atom bonded to the hydroxyl group (C1 or C3) is predicted to appear around 185-195 ppm, while the vinylic carbon at the C2 position is expected at approximately 100-110 ppm.

Aliphatic Ring Carbons: The carbons of the cyclohexane ring (C4, C5, C6) are expected in the range of 20-50 ppm.

Pentan-3-yl Group Carbons: The three distinct types of carbon atoms in the pentan-3-yl substituent (methine, methylene, and methyl) would resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Enol Form)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| Enolic (C-OH) | 185 - 195 |

| Vinylic (=CH) | 100 - 110 |

| Ring CH (C5) | 35 - 45 |

| Ring CH₂ (C4, C6) | 25 - 35 |

| Pentyl CH | 40 - 50 |

| Pentyl CH₂ | 20 - 30 |

Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships. Key correlations would be observed between the C5-H and the protons at C4 and C6, as well as between the C5-H and the methine proton of the pentan-3-yl group. It would also confirm the coupling within the pentan-3-yl substituent itself.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon. It would be used to definitively assign each carbon atom based on the assignment of its corresponding proton. For example, the vinylic proton signal at ~5.0-5.5 ppm would correlate with the carbon signal at ~100-110 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the molecular framework. Expected key correlations include the enolic hydroxyl proton showing correlations to the C1/C3 and C2 carbons, and the vinylic C2-H showing correlations to the carbonyl carbon (C1 or C3) and the C4 and C6 carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

Identification of Carbonyl and Enolic Hydroxyl Vibrational Modes

The IR spectrum of this compound is dominated by features of the enol tautomer.

O-H Stretch: A very broad and strong absorption band is predicted between 2500 and 3200 cm⁻¹. This broadening is characteristic of a strong intramolecular hydrogen bond, as seen in the enol form of β-diketones.

C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexane ring and the pentan-3-yl group are expected just below 3000 cm⁻¹.

Carbonyl (C=O) Stretch: A strong, sharp absorption corresponding to the conjugated carbonyl group is anticipated in the range of 1650–1700 cm⁻¹. mdpi.com

Alkene (C=C) Stretch: The C=C double bond of the enol ring is expected to produce a strong absorption band between 1550 and 1640 cm⁻¹. mdpi.comnih.gov

If a minor population of the diketo tautomer were present, characteristic symmetric and asymmetric C=O stretching bands would appear at higher frequencies, typically between 1687 and 1790 cm⁻¹. mdpi.comnih.gov Raman spectroscopy would provide complementary data, with the C=C and C=O stretches also being prominent.

Table 3: Predicted Principal IR Absorption Bands for this compound (Enol Form)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Enolic -OH | O-H Stretch | 2500 - 3200 | Strong, Broad |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Conjugated C=O | C=O Stretch | 1650 - 1700 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The spectrum of this compound is expected to be dominated by the intense π → π* transition of the conjugated enone system present in the enol tautomer. rsc.org

The position of the maximum absorbance (λmax) is highly sensitive to the solvent polarity. rsc.org In nonpolar solvents, where the enol form is favored, a strong absorption band is predicted. The diketo form, if present, would exhibit a much weaker n → π* transition at a longer wavelength, which is often obscured by the more intense absorption of the enol. mdpi.comrsc.org

Table 4: Predicted UV-Vis Absorption Data for this compound (Enol Form)

| Electronic Transition | Predicted λmax (nm) | Solvent Dependence |

|---|

Correlation with Tautomeric Forms and Electronic Transitions

Like other 1,3-dicarbonyl compounds, this compound exists as a mixture of tautomers: the diketo form and two possible enolic forms. The equilibrium between these forms is influenced by factors such as the solvent's polarity and temperature. The presence of these tautomers has a direct impact on the compound's electronic absorption spectrum, as determined by UV-Visible spectroscopy.

The diketo form typically exhibits a weak absorption band in the near-ultraviolet region corresponding to the n → π* electronic transition of the carbonyl groups. pharmatutor.orgshu.ac.uk This transition involves the excitation of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. pharmatutor.org

The enolic forms, which feature a conjugated π-system (C=C-C=O), give rise to a much more intense absorption band at a longer wavelength. libretexts.org This band is attributed to a π → π* transition, which requires less energy than the n → π* transition. pharmatutor.orglibretexts.org The position and intensity of this band can provide insights into the relative stability and concentration of the enol tautomer in a given solvent. The keto-enol tautomerism can be investigated in different solvents to observe shifts in the equilibrium. nih.govnih.govmdpi.comscispace.com For instance, polar aprotic solvents may favor the keto form, while non-polar solvents can shift the equilibrium towards the enol form. nih.gov

Table 1: Plausible UV-Visible Absorption Data for this compound Tautomers

| Tautomeric Form | Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Diketo | n → π | ~280 | Low (~10-100) |

| Enol | π → π | ~250-270 | High (~1000-10,000) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₁H₁₈O₂ and a molecular weight of approximately 182.26 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), which can then undergo fragmentation. The fragmentation pattern provides valuable information about the compound's structure. For this compound, fragmentation is expected to occur at the bonds adjacent to the carbonyl groups and within the alkyl substituent. researchgate.netlibretexts.orgchemguide.co.uk

Key fragmentation pathways for alkyl-substituted cyclohexane-1,3-diones involve cleavages of the cyclohexane ring and the alkyl side chain. researchgate.net The fragmentation of the pentan-3-yl group can lead to the loss of ethyl or propyl radicals. The cyclohexane-1,3-dione ring can undergo characteristic cleavages, including retro-Diels-Alder type reactions in the enol form. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Description |

| 182 | [C₁₁H₁₈O₂]⁺ | Molecular Ion |

| 153 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the pentan-3-yl group |

| 125 | [M - C₄H₉]⁺ | Loss of a butyl radical (rearrangement may occur) |

| 112 | [C₆H₈O₂]⁺ | Cyclohexane-1,3-dione fragment from cleavage of the pentan-3-yl group |

| 84 | [C₄H₄O₂]⁺ | Fragment from ring cleavage |

| 57 | [C₄H₉]⁺ | Pentyl cation or related fragment |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For a compound like this compound, a reversed-phase HPLC method would be suitable. This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. waters.comauroraprosci.comsielc.comresearchgate.net

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound can be used for its identification, while the peak area allows for its quantification. Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to achieve better separation of components in a mixture.

Table 3: Hypothetical HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water |

| Gradient | 40% to 90% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given its molecular weight, this compound is amenable to GC analysis, possibly after derivatization to increase its volatility and thermal stability. researchgate.net However, direct analysis is also feasible. researchgate.netnih.govursinus.eduscirp.org

In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A non-polar or mid-polar capillary column would likely provide good separation. The retention time is a key parameter for identification.

Table 4: Postulated GC Method Parameters for this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), then ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL (split injection) |

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique could provide precise information on bond lengths, bond angles, and the conformation of this compound or its derivatives in the solid state. Such studies are particularly valuable for confirming the predominant tautomeric form in the crystal lattice and for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

As of the current literature review, no specific X-ray diffraction data for crystalline derivatives of this compound have been reported. Future research in this area would be beneficial for a complete structural characterization of this compound. The synthesis of crystalline derivatives is a common strategy to facilitate such analyses. nih.govacs.orgnih.gov

Theoretical and Computational Chemistry Investigations of 5 Pentan 3 Yl Cyclohexane 1,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the properties of medium-sized organic molecules. researchgate.net Investigations into cyclohexane-1,3-dione derivatives frequently employ DFT to elucidate their geometric and electronic characteristics. nih.govresearchgate.net

The structural properties of 5-(pentan-3-yl)cyclohexane-1,3-dione are dictated by the conformations of the cyclohexane (B81311) ring and the orientation of the pentan-3-yl substituent. The cyclohexane-1,3-dione ring itself can exist in various tautomeric forms, primarily the diketo and the more stable enol form, which is stabilized by conjugation and intramolecular hydrogen bonding. wikipedia.org

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a 5-substituted cyclohexane-1,3-dione, the substituent can occupy either an axial or an equatorial position. Due to steric hindrance, the equatorial position is generally the more stable, lower-energy conformation for a bulky substituent like the pentan-3-yl group. libretexts.org DFT-based geometry optimization would precisely calculate the bond lengths, bond angles, and dihedral angles for each conformer, allowing for the determination of the global minimum energy structure.

Table 1: Illustrative Conformational Energy Profile of this compound This table presents hypothetical relative energy values derived from the principles of conformational analysis for substituted cyclohexanes.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Stability |

| Chair | Equatorial | 0.00 | Most Stable |

| Chair | Axial | > 2.00 | Less Stable |

| Twist-Boat | - | > 5.00 | Unstable Intermediate |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. materialsciencejournal.org

Table 2: Predicted Frontier Orbital Energies for this compound These values are representative and based on DFT studies of similar organic molecules. materialsciencejournal.orgresearchgate.net

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to calculate nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). researchgate.net The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C having been reported for various organic molecules. nih.gov

Similarly, computational frequency analysis can predict the vibrational (infrared) spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These theoretical spectra, when compared with experimental data, provide valuable confirmation of a molecule's structure. materialsciencejournal.org

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table provides hypothetical NMR shift predictions based on established DFT methodologies. nih.govnih.gov

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C1, C3 (Carbonyl) | 195-205 | - | - |

| C2 | 45-55 | H2 | 2.5-2.8 |

| C5 | 35-45 | H5 | 2.0-2.3 |

| C (Pentan-3-yl CH) | 40-50 | H (Pentan-3-yl) | 1.5-1.8 |

| C (Pentan-3-yl CH₂) | 25-35 | H (Pentan-3-yl) | 1.2-1.5 |

| C (Pentan-3-yl CH₃) | 10-20 | H (Pentan-3-yl) | 0.8-1.0 |

Quantum Chemical Methods beyond DFT (e.g., Semi-Empirical Methods)

While DFT is robust, its computational cost can be high for large-scale conformational searches of flexible molecules. In such cases, quantum chemical methods like semi-empirical methods can be employed for initial, rapid screening of the potential energy surface. These methods are faster because they use parameters derived from experimental data to simplify some of the complex calculations. The low-energy conformers identified through a semi-empirical search can then be subjected to more accurate geometry optimization and property calculations using DFT.

Analysis of Intramolecular Interactions

The structure and stability of this compound are significantly influenced by internal molecular forces, particularly hydrogen bonding.

In its enol tautomer, this compound features a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. wikipedia.org This interaction creates a stable six-membered pseudo-ring and is a defining characteristic of β-dicarbonyl compounds. researchgate.net

Computational methods can provide a detailed characterization of this hydrogen bond. Analyses such as the Atoms in Molecules (AIM) theory can be used to locate the bond critical point between the hydrogen donor and acceptor atoms and to calculate the electron density at this point, which correlates with the strength of the bond. Natural Bond Orbital (NBO) analysis can also be used to quantify the stabilization energy arising from the donor-acceptor orbital interactions that constitute the hydrogen bond. researchgate.net

Table 4: Typical Computational Parameters for Characterizing the Intramolecular Hydrogen Bond in the Enol Form of a Cyclohexane-1,3-dione Derivative Values are based on published data for similar β-diketone systems. researchgate.net

| Parameter | Description | Typical Calculated Value |

| d(O-H) | Length of the covalent hydroxyl bond | ~1.0 Å |

| d(H···O) | Length of the hydrogen bond | 1.6 - 1.8 Å |

| ∠(O-H···O) | Angle of the hydrogen bond | 140 - 150° |

| AIM Electron Density (ρ) | Electron density at the bond critical point | 0.03 - 0.05 a.u. |

| NBO Stabilization Energy | Energy from n→σ* interaction | 10 - 20 kcal/mol |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. For a compound like this compound, an NBO analysis would quantify the key donor-acceptor interactions that contribute to its stability.

Hypothetically, such an analysis would involve calculating the stabilization energies (E(2)) arising from hyperconjugative interactions. Key interactions would likely include those between the lone pairs (n) of the oxygen atoms in the dione (B5365651) functionality and the antibonding orbitals (σ* or π*) of adjacent C-C and C-H bonds, as well as interactions involving the pentan-3-yl substituent. These values are critical for understanding the influence of the alkyl group on the electronic environment of the cyclohexane ring. A data table from such an analysis would typically resemble the following hypothetical representation:

Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(O1) | π*(C2-O2) | Data not available |

| n(O2) | π*(C1-O1) | Data not available |

| σ(C4-C5) | σ*(C5-C(pentyl)) | Data not available |

| σ(C(pentyl)-H) | σ*(C5-C6) | Data not available |

(This table is for illustrative purposes only. Data is not based on actual experimental or computational results.)

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies to elucidate reaction mechanisms. nih.gov For this compound, which possesses reactive methylene (B1212753) protons between two carbonyl groups, computational studies could explore various synthetic transformations. researchgate.netresearchgate.net

For example, a study might investigate the mechanism of an alkylation or a condensation reaction. This would involve:

Locating Reactants, Intermediates, Transition States, and Products: Using quantum chemical methods to find the optimized geometries of all species along a proposed reaction coordinate.

Calculating Energy Barriers: Determining the activation energy (ΔG‡) for each step, which helps in predicting reaction rates and identifying the rate-determining step.

Visualizing Reaction Pathways: Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state connects the intended reactant and product.

A summary of findings would typically be presented in a table format:

Hypothetical Reaction Pathway Data for an Alkylation Reaction

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Deprotonation | Data not available | Data not available | Data not available |

| Nucleophilic Attack | Data not available | Data not available | Data not available |

(This table is for illustrative purposes only. Data is not based on actual experimental or computational results.)

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its conformational flexibility and stability. nih.gov For this compound, a key focus of MD simulations would be the conformational dynamics of the cyclohexane ring and the orientation of the bulky pentan-3-yl substituent.

The substituent can exist in either an axial or equatorial position, leading to different conformers. MD simulations, typically run for nanoseconds or longer, can explore the conformational landscape and determine the relative populations and free energy differences between these states. Key analyses would include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Dihedral Angle Analysis: To track the interconversion between chair, boat, and twist-boat conformations of the cyclohexane ring.

The results could quantify the energetic preference for the equatorial conformer, which is generally favored for bulky substituents to minimize steric hindrance.

Hypothetical Conformational Analysis Data

| Conformer | Relative Population (%) | ΔG (kcal/mol) |

|---|---|---|

| Equatorial Pentan-3-yl | Data not available | Data not available |

| Axial Pentan-3-yl | Data not available | Data not available |

(This table is for illustrative purposes only. Data is not based on actual experimental or computational results.)

Synthetic Applications and Derivatization Strategies of 5 Pentan 3 Yl Cyclohexane 1,3 Dione

Role as a Key Precursor in Complex Organic Synthesis

Cyclohexane-1,3-dione and its derivatives are fundamental starting materials for creating a diverse array of organic compounds, particularly bioactive molecules and natural products. researchgate.netresearchgate.net Their utility stems from the ability of the dione (B5365651) moiety to participate in various cyclization and condensation reactions.

The structure of 5-(pentan-3-yl)cyclohexane-1,3-dione is well-suited for the construction of annulated, or fused-ring, systems. The active methylene (B1212753) and carbonyl groups provide reactive sites for intramolecular and intermolecular reactions that lead to the formation of new rings. For instance, Michael-type addition reactions followed by intramolecular cyclization (e.g., aldol (B89426) condensation) can yield bicyclic products. studycorgi.com This strategy is a cornerstone in the synthesis of polycyclic natural products and other complex organic architectures where the cyclohexane-1,3-dione unit serves as the foundational ring upon which others are built.

The cyclohexane-1,3-dione framework is extensively used to synthesize a wide variety of nitrogen-containing heterocycles, which are prominent in pharmaceuticals and biologically active compounds. researchgate.netnih.govopenmedicinalchemistryjournal.com By reacting this compound with various nitrogen-containing reagents, a range of important heterocyclic scaffolds can be accessed.

Acridinediones and Phenanthrolines: Multi-component reactions involving a cyclohexane-1,3-dione derivative, an aldehyde, and an amine or ammonium (B1175870) acetate (B1210297) are commonly employed to produce acridinediones. researchgate.netresearchgate.net These reactions, often performed under catalytic conditions, provide efficient access to these fused nitrogen-containing systems.

Dihydropyridines (DHPs): The Hantzsch pyridine (B92270) synthesis, or variations thereof, can be adapted for cyclohexane-1,3-diones. Condensation with an aldehyde and a nitrogen source like ammonia (B1221849) or ammonium acetate yields 1,4-dihydropyridine (B1200194) derivatives fused to the cyclohexane (B81311) ring. researchgate.netresearchgate.net

Pyrimidinediones and Indoles: The reaction of the 1,3-dione moiety with reagents like urea (B33335) or thiourea (B124793) can lead to the formation of fused pyrimidinedione systems. Furthermore, the dione can be a precursor in Fischer indole (B1671886) synthesis variations to construct indole rings. nih.gov

The following table summarizes representative reactions for the synthesis of nitrogen-containing heterocycles using a generic 5-substituted cyclohexane-1,3-dione as a precursor.

| Heterocycle Class | Reactants | General Conditions |

| Acridinediones | Aldehyde, Amine/Ammonium Acetate | Catalytic (e.g., acid or base), thermal |

| Dihydropyridines | Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | Hantzsch-type reaction conditions |

| Pyrimidinediones | Urea or Thiourea | Acid or base catalysis |

| Indoles | Phenylhydrazine | Fischer indole synthesis conditions (acid catalysis) |

In addition to nitrogen heterocycles, this compound is a valuable precursor for various oxygen-containing heterocyclic systems. nih.govresearchgate.net These structures are also prevalent in natural products and molecules of medicinal interest. pku.edu.cnnih.gov

Chromenones and Xanthenones: The reaction of cyclohexane-1,3-diones with aldehydes is a well-established method for constructing xanthenone skeletons. nih.govresearchgate.net Depending on the stoichiometry and reaction conditions, this condensation can lead to the formation of tetrahydroxanthenones or octahydroxanthenones. Similarly, reactions with other appropriate precursors can yield chromenone derivatives. researchgate.netnih.gov

Coumarins and Pyranones: Through reactions like the Pechmann condensation or other cyclization strategies involving β-keto esters or their equivalents, the cyclohexane-1,3-dione core can be elaborated into fused coumarin (B35378) and pyranone systems. researchgate.net The versatility of the dione allows for multiple pathways to these important heterocyclic cores.

The following table illustrates the synthesis of common oxygen-containing heterocycles from a 5-substituted cyclohexane-1,3-dione.

| Heterocycle Class | Reactants | General Conditions |

| Xanthenones | Aromatic or Aliphatic Aldehydes | Acid or base catalysis, often in refluxing solvent |

| Chromenones | Salicylaldehyde derivatives | Knoevenagel condensation followed by cyclization |

| Coumarins | β-Keto esters | Pechmann condensation conditions (acid catalysis) |

| Pyranones | Malononitrile, Aldehyde | Multi-component reaction, often with a base catalyst |

Derivatization at the 1,3-Dione Moiety for Structural Diversification

Beyond its use as a building block for heterocycles, the 1,3-dione moiety of this compound offers numerous opportunities for direct derivatization, enabling the generation of diverse molecular structures.

The methylene protons at the C-2 position of the cyclohexane-1,3-dione ring are acidic and can be readily removed by a base to form a nucleophilic enolate. studycorgi.com This enolate can then react with various electrophiles.

Alkylation: Reaction of the enolate with alkyl halides or other alkylating agents introduces an alkyl group at the C-2 position.

Acylation: Treatment of the dione with acylating agents, such as acid chlorides or anhydrides, typically in the presence of a catalyst or base, leads to the formation of 2-acyl-cyclohexane-1,3-dione derivatives (triketones). nih.govmdpi.com This acylation can also occur on the oxygen of the enol form, leading to enol esters. These acylated products are themselves versatile intermediates for further synthesis. nih.gov

One of the most common and useful derivatizations of 1,3-diones is their conversion to β-enaminones. researchgate.net This is typically achieved through a condensation reaction with primary or secondary amines, often with azeotropic removal of water. mdpi.comresearchgate.net The resulting enaminone contains a conjugated N-C=C-C=O system.

These β-enaminones are stable, isolable compounds and serve as versatile synthetic intermediates. researchgate.netmdpi.com The push-pull electronic nature of the enaminone system imparts unique reactivity, making them valuable precursors for the synthesis of other complex molecules and heterocycles. researchgate.net The reaction of this compound with an amine would yield a 3-amino-5-(pentan-3-yl)cyclohex-2-en-1-one derivative.

Preparation of Unsaturated Derivatives

The introduction of unsaturation into the this compound framework is a key strategy for generating versatile intermediates, particularly α,β-unsaturated ketones (enones). These derivatives serve as valuable synthons in a variety of carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder cycloadditions.

A common method to synthesize unsaturated derivatives of cyclic 1,3-diones involves a condensation reaction. For instance, 2-acyl-cyclohexane-1,3-diones can react with aromatic aldehydes in the presence of a secondary amine catalyst, typically under reflux with a Dean-Stark trap to remove water. mdpi.com This Knoevenagel-type condensation extends the conjugation of the system, yielding highly functionalized products. While this method is specific to 2-acyl derivatives, other strategies focus on the dione's core structure.

Another approach is the direct dehydrogenation of the cyclohexanone (B45756) ring. organic-chemistry.org Palladium-catalyzed oxidation, for example, can convert cyclohexanones into the corresponding cyclohexenones using oxygen as the oxidant. organic-chemistry.org Silyl enol ethers derived from the dione can also undergo dehydrosilylation and subsequent oxidative arylation to produce β-aryl enones. organic-chemistry.org These methods provide direct access to α,β-unsaturated systems from the saturated dione precursor. The choice of method depends on the desired substitution pattern and the stability of the starting material.

Table 1: Representative Methods for Synthesis of Unsaturated Cyclohexane-1,3-dione Derivatives

| Method | Reagents & Conditions | Product Type | Ref. |

| Knoevenagel Condensation | Aromatic aldehyde, secondary amine, toluene, reflux | 2-Alkylidene-cyclohexane-1,3-dione | mdpi.com |

| Dehydrogenation | Pd(DMSO)₂(TFA)₂, O₂ | Cyclohexenone derivative | organic-chemistry.org |

| Dehydrosilylation/Arylation | Silyl enol ether, Arylboronic acid, Pd(II) catalyst, O₂ | β-Aryl enone | organic-chemistry.org |

Development of Chiral Auxiliary and Ligand Systems from this compound Analogs

The inherent chirality of certain substituted cyclohexane-1,3-diones makes them attractive candidates for the development of chiral auxiliaries and ligands for asymmetric synthesis. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org

Analogs of this compound, particularly those possessing stereogenic centers, can be employed to direct the stereoselective formation of new chiral centers in a substrate. For example, a chiral dione could be attached to a prochiral molecule, influencing subsequent reactions such as alkylation or aldol condensation. After the desired stereochemistry is achieved, the auxiliary can be removed and potentially recovered. wikipedia.org Camphorsultam and oxazolidinones are well-known examples of effective chiral auxiliaries. wikipedia.org The development of auxiliaries from the cyclohexane-1,3-dione scaffold offers a pathway to new asymmetric transformations.

Furthermore, the dione moiety is an excellent chelating group for metal ions, making its derivatives suitable for use as ligands in transition metal catalysis. mdpi.com By introducing chirality into the ligand structure, enantioselective catalysts can be prepared. For instance, hydrazone derivatives of cyclohexane-1,3-dione have been synthesized and used to form metal complexes. mdpi.com A chiral version of such a ligand, derived from a resolved 5-substituted analog, could be used in asymmetric reactions like allylic alkylation or hydrogenation, where the metal complex's stereochemistry dictates the product's enantiomeric excess.

Table 2: Potential Asymmetric Applications of Chiral Cyclohexane-1,3-dione Analogs

| Application | Role of Dione Analog | Key Transformation | Potential Outcome |

| Asymmetric Alkylation | Chiral Auxiliary | Enolate Alkylation | Diastereoselective C-C bond formation |

| Asymmetric Aldol Reaction | Chiral Auxiliary | Aldol Condensation | Enantiomerically enriched β-hydroxy ketone |

| Asymmetric Hydrogenation | Chiral Ligand | Metal-catalyzed reduction of a double bond | Enantioselective formation of a stereocenter |

| Asymmetric Allylic Alkylation | Chiral Ligand | Metal-catalyzed substitution on an allyl group | Enantiomerically enriched product |

Applications in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single pot to form a complex product that incorporates most of the atoms of the starting materials. rug.nl These reactions are highly valued for their efficiency and ability to rapidly generate libraries of structurally diverse molecules. rug.nlmdpi.com β-Dicarbonyl compounds, such as this compound, are privileged starting materials in many MCRs. mdpi.comnih.gov

One classic example is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester or a 1,3-dione. mdpi.com Utilizing this compound in a Hantzsch-type reaction would lead to the formation of fused polycyclic dihydropyridine systems, which are prevalent scaffolds in medicinal chemistry.

Similarly, the Biginelli reaction, which produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-dicarbonyl compound, and urea, represents another avenue for scaffold diversification. mdpi.com The use of this compound in this reaction would yield functionalized pyrimidine (B1678525) derivatives with the pentan-3-yl group providing steric and lipophilic character.

These MCRs enable the creation of large libraries of compounds from readily available starting materials in a time- and cost-effective manner. mdpi.com The structural complexity and diversity generated through these reactions make them invaluable for drug discovery and the development of new chemical entities. rug.nlnih.gov The incorporation of the this compound moiety can be used to explore new chemical space and generate novel molecular frameworks with potential biological activity. nih.gov

Table 3: Examples of Multicomponent Reactions Utilizing Cyclohexane-1,3-dione Scaffolds

| Named Reaction | Reactants | Product Scaffold |

| Hantzsch Synthesis | Aldehyde, Ammonia, 2 equiv. 1,3-Dione | Fused Dihydropyridine |

| Biginelli Reaction | Aldehyde, 1,3-Dione, Urea | Dihydropyrimidinone |

| Fused Pyran Synthesis | Aldehyde, Malononitrile, 1,3-Dione | Tetrahydrobenzo[b]pyran |

Structure Reactivity Relationships and Design Principles for 5 Substituted Cyclohexane 1,3 Diones

Influence of the 5-Pentan-3-yl Substituent on Chemical Reactivity and Selectivity

The 5-pentan-3-yl group is a branched, non-polar alkyl substituent. Its influence on the reactivity and selectivity of the cyclohexane-1,3-dione ring is governed by its steric bulk and conformational preferences.

Conformational Control: In substituted cyclohexanes, bulky groups overwhelmingly prefer to occupy an equatorial position to minimize destabilizing steric interactions known as 1,3-diaxial interactions. libretexts.org The pentan-3-yl group is significantly bulky, and thus, it will effectively "lock" the cyclohexane (B81311) ring in a chair conformation where the substituent is equatorial. This conformational rigidity reduces the number of possible reaction transition states, which can lead to higher selectivity in chemical transformations.

Steric Effects: The primary influence of the 5-pentan-3-yl group is steric hindrance. This bulk can direct incoming reagents to attack the molecule from the face opposite to the substituent, leading to high diastereoselectivity. For reactions involving the carbonyl groups or the enolate, the substituent's size can influence the approach trajectory of reagents, thereby controlling the stereochemical outcome of additions or alkylations. For instance, in reactions at the C2 position, the bulky equatorial group can hinder the approach of reactants from that side of the ring.

Electronic Effects: As an alkyl group, the pentan-3-yl substituent has a weak electron-donating effect (inductive effect). This can slightly influence the acidity of the protons on the ring.

C2-Protons: The primary site of reactivity for 1,3-diones is the methylene (B1212753) group at C2, which is highly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. pressbooks.pub The weak electron-donating nature of the pentan-3-yl group would have a minor, distance-dependent effect on this acidity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that relate the chemical structure of a compound to a specific activity or property. wikipedia.orgnite.go.jp While most QSAR studies on cyclohexane-1,3-diones focus on biological activities like herbicidal or anticancer effects, the principles and molecular descriptors used are directly applicable to understanding chemical reactivity. These studies are often categorized as Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Reactivity Relationships (QSRR). wikipedia.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. nih.gov They generate contour maps around a molecule, indicating regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character would increase or decrease a measured property. mdpi.com

For a series of 5-substituted cyclohexane-1,3-diones, a QSAR model for a specific reaction (e.g., rate of enolate formation) could be developed. The model would likely take the form:

Reactivity = f(Steric Descriptors, Electronic Descriptors, Topological Descriptors)

Based on general QSAR and 3D-QSAR studies on related compounds, several key structural features governed by the 5-substituent are critical for determining reaction outcomes.

Key Molecular Descriptors for Reactivity:

| Descriptor Category | Specific Descriptor | Influence on Reactivity of 5-Substituted Cyclohexane-1,3-diones |

|---|---|---|

| Steric | Molar Refractivity (MR), Sterimol Parameters | Represents the volume and shape of the substituent. A larger group like pentan-3-yl increases steric hindrance, which can decrease reaction rates but increase selectivity. |

| Connolly Molecular Area | Describes the accessible surface area. A bulky substituent reduces the accessibility of certain reaction sites. | |

| Electronic | Hammett/Taft Constants (σ, σ*), Dipole Moment | Quantifies the electron-donating or -withdrawing nature of the substituent. Alkyl groups are weakly electron-donating, slightly decreasing the acidity of C2 protons compared to hydrogen. |

| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to the molecule's ability to act as a nucleophile or electrophile, respectively. The 5-substituent can modulate these frontier orbital energies. | |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Describe the size, shape, and degree of branching in a molecule. The branched nature of the pentan-3-yl group would be captured by these indices and correlated with its steric influence. |

| Hydrophobic | LogP (Partition Coefficient) | Represents the lipophilicity of the molecule. The pentan-3-yl group significantly increases the lipophilicity of the cyclohexane-1,3-dione core, affecting its solubility and interactions in different solvent systems. |

This table is generated based on common descriptors used in QSAR studies and their expected relevance to the chemical reactivity of 5-(Pentan-3-yl)cyclohexane-1,3-dione.

3D-QSAR studies on analogous systems often reveal that steric fields are the most significant factor at the 5-position. A CoMFA analysis would likely show a large, unfavorable (e.g., yellow) contour in the region occupied by the 5-substituent, indicating that steric bulk in this area hinders the activity being modeled (be it receptor binding or accessibility for a chemical reaction). Conversely, favorable steric regions (green contours) might appear elsewhere, guiding where bulk is tolerated or beneficial.

Rational Design Strategies for Novel Cyclohexane-1,3-dione Derivatives with Tailored Chemical Properties

The insights gained from structure-reactivity relationships and QSAR models provide a powerful framework for the rational design of new cyclohexane-1,3-dione derivatives with specific, tailored chemical properties. nih.govnih.gov

Strategies for Tailoring Properties:

Modulating Acidity and Nucleophilicity: To enhance the acidity of the C2 protons and increase the rate of enolate formation, one could replace the alkyl group at C5 with an electron-withdrawing group (e.g., a phenyl, cyano, or ester group). A QSAR model could predict the precise substituent needed to achieve a target pKa.

Controlling Stereoselectivity: To maximize stereoselectivity in a reaction, one could design derivatives with even bulkier groups at the C5 position. The pentan-3-yl group is already effective, but groups like tert-butyl or adamantyl would provide even greater steric shielding, forcing reagents to approach from the less hindered face of the molecule with higher fidelity.

Altering Lipophilicity and Solubility: The pentan-3-yl group imparts significant lipophilicity. If higher water solubility is desired for a specific application (e.g., reactions in aqueous media), rational design would involve replacing this group with polar, hydrogen-bond-donating/accepting moieties like hydroxyl, ether, or amine groups. QSAR models using LogP as a descriptor could guide these modifications. researchgate.net

Fine-Tuning Electronic Properties for Specific Reactions: For reactions where the electronic nature of the π-system is critical (e.g., pericyclic reactions or reactions involving the enol double bond), the C5 substituent can be varied to tune the HOMO-LUMO gap. Aromatic substituents could be introduced and further functionalized with electron-donating or -withdrawing groups to precisely control the electronic profile of the dione (B5365651) system.

This rational, data-driven approach, combining mechanistic understanding with predictive computational models, allows for the efficient design of novel 5-substituted cyclohexane-1,3-diones, moving beyond trial-and-error synthesis to create molecules with precisely engineered chemical reactivity and properties. mdpi.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.